Stereochemical Purity and Enantiomer Activity Ratio
(R)-JQ-1 carboxylic acid, as the (+)-enantiomer of JQ-1, demonstrates potent and specific BET bromodomain inhibition with IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2), whereas the (−)-JQ-1 stereoisomer exhibits >200-fold lower potency with an IC50 of approximately 10,000 nM against BRD4(1) and no significant interaction with any other BET bromodomain . This stereochemical requirement is absolute, as the (−)-enantiomer is essentially inactive [1].
| Evidence Dimension | BRD4(1) bromodomain inhibition (IC50) |
|---|---|
| Target Compound Data | 77 nM |
| Comparator Or Baseline | (−)-JQ-1 stereoisomer: 10,000 nM |
| Quantified Difference | ~130-fold difference |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Ensuring procurement of the stereochemically pure (+)-enantiomer is critical for any study requiring active BET inhibition, as even trace contamination with the inactive (−)-enantiomer can confound potency measurements.
- [1] Bertin Bioreagent. (+)-JQ1. CAT N°: 11187. View Source
